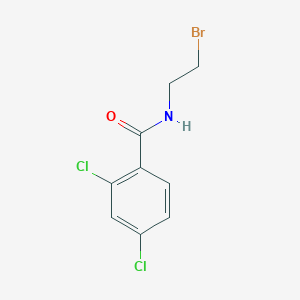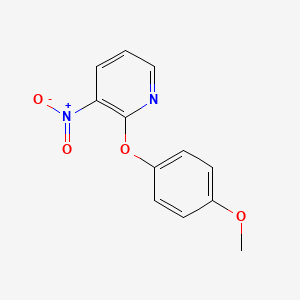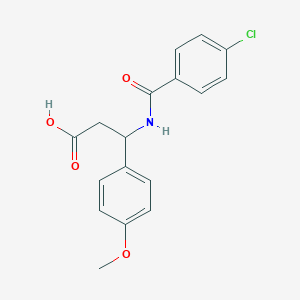
1-乙炔基-4-丙基苯
概述
描述
1-Ethynyl-4-propylbenzene is a derivative of ethynylbenzene, a compound characterized by the presence of an ethynyl group (—C≡CH) attached to a benzene ring. While the provided papers do not directly discuss 1-Ethynyl-4-propylbenzene, they do provide insights into the behavior of similar ethynyl-substituted benzene compounds, which can be used to infer properties and reactivity patterns for 1-Ethynyl-4-propylbenzene.
Synthesis Analysis
The synthesis of ethynylbenzene derivatives often involves the coupling of acetylene groups to a benzene ring. For example, the synthesis of organoplatinum dendrimers with 1,3,5-triethynylbenzene building blocks is achieved through σ-acetylide synthetic methodologies . Similarly, the synthesis of poly(1,4-diethynyl-2,5-dibutoxybenzene) is performed by oxidative coupling polymerization . These methods could potentially be adapted for the synthesis of 1-Ethynyl-4-propylbenzene.
Molecular Structure Analysis
The molecular structure of ethynylbenzene derivatives is influenced by the substituents on the benzene ring. For instance, the crystal structure of a first-generation dendrimer with terminal acetylene groups shows out-of-plane twisting of the 1,3,5-triethynylbenzene groups . The presence of an ethynyl group can also affect the conformation around single bonds in the polymer backbone . These structural insights are relevant for understanding the conformational preferences of 1-Ethynyl-4-propylbenzene.
Chemical Reactions Analysis
Ethynylbenzene derivatives participate in various chemical reactions. For example, 1-ethynyl-2-allenylbenzenes can undergo cyclocarbonylation to form 1H-cyclopenta[a]inden-2-ones . Additionally, 2-bromo-1-ethynylbenzenes can be converted into dibenzopentalenes using nickel(0) complexes . These reactions demonstrate the reactivity of the ethynyl group in cyclization and coupling reactions, which could be relevant for 1-Ethynyl-4-propylbenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylbenzene derivatives are influenced by their molecular structure. For example, the photophysics of 1,4-diethynylbenzenes are affected by aggregation and planarization, as observed in the photophysical behavior of 1,4-diethynyl-2-fluorobenzene in solution and crystals . The electrical properties of polymers containing diacetylene groups, such as poly(1,4-diethynyl-2,5-dibutoxybenzene), are characterized by low conductivity but high photoconductivity . These properties could be extrapolated to predict the behavior of 1-Ethynyl-4-propylbenzene in various states.
科学研究应用
氧化研究
对n-丙基苯的氧化进行了广泛研究,这种化合物在结构上类似于1-乙炔基-4-丙基苯。这些研究侧重于理解氧化过程中涉及的化学动力学和反应机制,特别是在高温下。这项研究为相关化合物的热分解和重组反应提供了见解,这对燃料和化工行业的应用具有重要意义 (Dagaut et al., 2002)。
环戊羰基化反应
使用钼羰基试剂对乙炔基和烯基苯衍生物进行环戊羰基化反应,包括1-乙炔基-4-丙基苯,是一个感兴趣的领域。这个过程导致环戊[α]吲哚-2-酮的形成,这种化合物在有机合成和药物领域有潜在应用 (Datta & Liu, 2005)。
电光和电化学性质
对1-乙炔基-4-苯氧基苯的衍生物聚合物进行研究显示出显著的电光和电化学性质。这项研究有助于理解在电子和光子行业中有用的材料 (Gal et al., 2017)。
催化应用
对包括1-乙炔基-4-丙基苯在内的末端炔烃的研究显示它们在乙缩醛化和酯化等各种化学反应中作为催化剂的潜在用途。这些发现对于开发化工制造中的新催化过程具有价值 (Sekerová等,2019)。
晶体工程和超分子化学
对包括1-乙炔基-4-丙基苯在内的对位取代乙炔基苯衍生物的晶体工程利用C–H⋯O氢键。这项研究对于开发具有特定结构和功能性能的新材料在材料科学和纳米技术领域具有重要意义 (Dai et al., 2004)。
安全和危害
1-Ethynyl-4-propylbenzene is a combustible liquid . It can cause skin irritation and serious eye irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .
属性
IUPAC Name |
1-ethynyl-4-propylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-3-5-11-8-6-10(4-2)7-9-11/h2,6-9H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFOABHOIMLNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379405 | |
| Record name | 1-Ethynyl-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62452-73-7 | |
| Record name | 1-Ethynyl-4-propylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Ethynyl-4-propylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(Methoxycarbonyl)-5-Methyl-2-Oxo-2,3-Dihydro-1H-Pyrrol-3-Yl]Acetic Acid](/img/structure/B1305508.png)



![2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol](/img/structure/B1305516.png)

![5-(2-Ethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1305527.png)

![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B1305531.png)